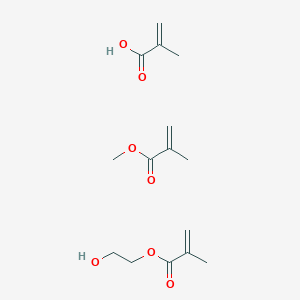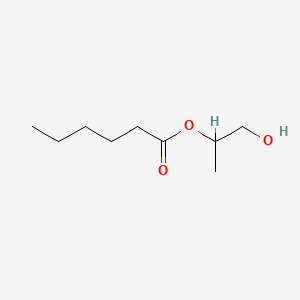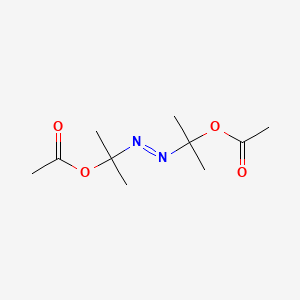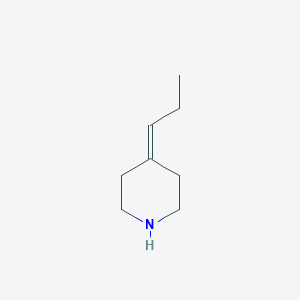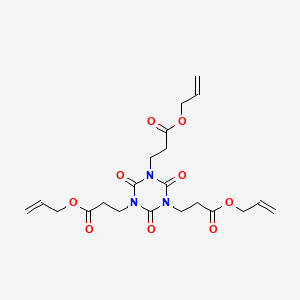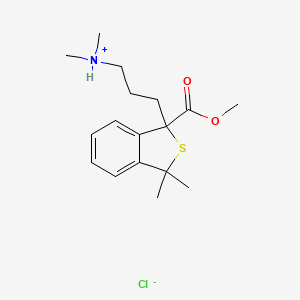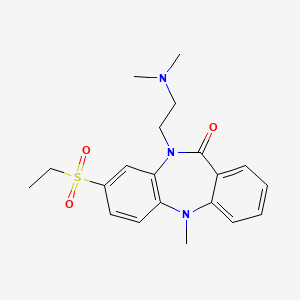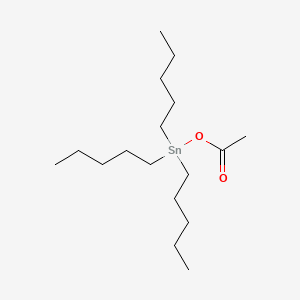
Stannane, acetoxytripentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, acetoxytripentyl- is an organotin compound with the chemical formula C20H18O2Sn. It is also known by other names such as acetatotriphenylstannane and acetoxytriphenylstannane . This compound is characterized by the presence of a tin atom bonded to three phenyl groups and an acetoxy group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of stannane, acetoxytripentyl- typically involves the reaction of triphenyltin chloride with acetic anhydride in the presence of a base. The reaction proceeds as follows:
Ph3SnCl+(CH3CO)2O→Ph3SnOCOCH3+CH3COCl
In this reaction, triphenyltin chloride reacts with acetic anhydride to form stannane, acetoxytripentyl- and acetyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Chemical Reactions Analysis
Stannane, acetoxytripentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form the corresponding tin hydrides.
Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Stannane, acetoxytripentyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of stannane, acetoxytripentyl- involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can participate in further chemical reactions .
Comparison with Similar Compounds
Stannane, acetoxytripentyl- can be compared with other organotin compounds such as:
Triphenyltin acetate: Similar in structure but with different functional groups.
Tributyltin acetate: Contains butyl groups instead of phenyl groups.
Triphenyltin chloride: Lacks the acetoxy group and has different reactivity.
The uniqueness of stannane, acetoxytripentyl- lies in its specific combination of phenyl and acetoxy groups, which confer distinct chemical properties and reactivity compared to other organotin compounds .
Properties
CAS No. |
2587-75-9 |
|---|---|
Molecular Formula |
C17H36O2Sn |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
tripentylstannyl acetate |
InChI |
InChI=1S/3C5H11.C2H4O2.Sn/c3*1-3-5-4-2;1-2(3)4;/h3*1,3-5H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI Key |
UTECNAFVGJVWLT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[Sn](CCCCC)(CCCCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


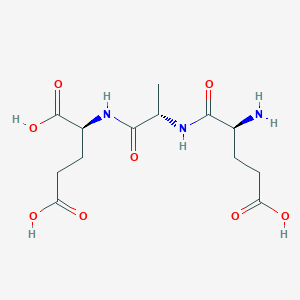
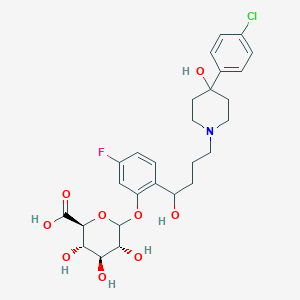
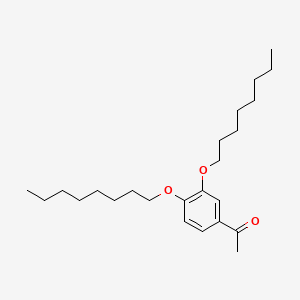
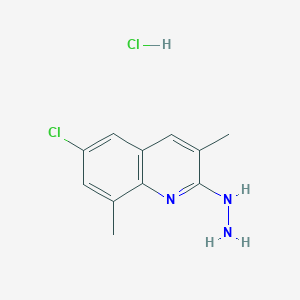
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
